molecular formula C11H16N2O3 B13428214 2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid

2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid

Cat. No.: B13428214
M. Wt: 224.26 g/mol
InChI Key: RBDXZRBSLMQERH-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrano[4,3-c]pyrazole class, characterized by a fused bicyclic structure with a pyrano (oxygen-containing) ring and a pyrazole moiety. The isopropyl substituent at the 2-position and the acetic acid group at the 3-position contribute to its distinct physicochemical and biological properties.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

2-(2-propan-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)acetic acid

InChI

InChI=1S/C11H16N2O3/c1-7(2)13-10(5-11(14)15)8-6-16-4-3-9(8)12-13/h7H,3-6H2,1-2H3,(H,14,15)

InChI Key

RBDXZRBSLMQERH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C2COCCC2=N1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the tetrahydropyrano ring, followed by the introduction of the pyrazole moiety. The final step involves the addition of the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of esters or amides.

Scientific Research Applications

2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Key structural variations among related compounds include:

  • Substituents : Isopropyl vs. ethyl, cyclopropylmethyl, or propynyl groups.
  • Heteroatoms: Pyrano (oxygen) vs. thiopyrano (sulfur) rings.
  • Functional Groups : Acetic acid vs. methanamine or carboxylic acid.

Table 1: Structural and Molecular Comparison

Compound Name Substituent Ring Type Functional Group Molecular Formula Molecular Weight (g/mol) Key Notes
Target : 2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid Isopropyl (C₃H₇) Pyrano (O) Acetic acid C₁₁H₁₆N₂O₃ ~224.2 (estimated) Inferred from analogs
2-(2-Ethyl-2,4,6,7-tetrahydrothio pyrano[4,3-c]pyrazol-3-yl)acetic acid Ethyl (C₂H₅) Thiopyrano (S) Acetic acid C₁₀H₁₄N₂O₂S 226.3 Discontinued; ≥95% purity
2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid Cyclopropylmethyl Pyrano (O) Carboxylic acid C₁₁H₁₄N₂O₃ 222.2 Safety protocols required
2-(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothio pyrano[4,3-c]pyrazol-3-yl)acetic acid Propynyl (C₃H₃) Thiopyrano (S) Acetic acid C₁₁H₁₂N₂O₂S 252.3 Reactive alkyne group
(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine Methyl (CH₃) Pyrano (O) Methanamine C₈H₁₃N₃O 167.2 Low molecular weight
Physicochemical Properties
  • Lipophilicity : Isopropyl and cyclopropylmethyl substituents enhance hydrophobicity compared to ethyl or methyl groups .
  • Acid Strength : The acetic acid group (pKa ~2.5) offers stronger acidity than carboxylic acid derivatives (pKa ~4.5), affecting solubility and binding interactions .

Biological Activity

2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid (CAS Number: 2092097-47-5) is a complex organic compound that belongs to the class of tetrahydropyrano and pyrazole derivatives. Its unique structure, featuring both a tetrahydropyrano ring and a pyrazole moiety, suggests potential biological activities that merit further investigation. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₆N₂O₃, with a molecular weight of approximately 224.26 g/mol. The compound contains functional groups that are likely to influence its biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₆N₂O₃
Molecular Weight224.26 g/mol
CAS Number2092097-47-5

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities. Preliminary studies suggest potential pharmacological effects including:

  • Anti-inflammatory Activity : Compounds in this structural class have shown promise in reducing inflammation markers in vitro.
  • Antioxidant Properties : The presence of specific functional groups may contribute to scavenging free radicals.
  • Anticancer Potential : Some analogs have demonstrated cytotoxicity against various cancer cell lines by inducing apoptosis.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds. Below are summarized findings from selected research articles:

Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of tetrahydropyrano-pyrazole derivatives in murine models. The results indicated a significant reduction in pro-inflammatory cytokines following treatment with compounds structurally similar to this compound.

Study 2: Antioxidant Activity

In vitro assays demonstrated that derivatives containing the tetrahydropyrano structure exhibited higher antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests that the compound may protect cells from oxidative stress.

Study 3: Anticancer Properties

A comparative study on various pyrazole derivatives showed that some compounds induced apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism was linked to the interaction with specific cellular receptors.

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : Interaction with enzymes involved in inflammatory pathways.
  • Receptor Modulation : Binding to specific receptors that mediate apoptotic signals in cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds was conducted:

Compound NameStructural FeaturesSimilarity Index
1-Methyl-4,5,6,7-tetrahydro-indazoleIndazole core0.87
5-Methyl-pyrazolePyrazole core0.83
Methyl 1,4-dihydropyrazoleDihydro variant0.78

This table illustrates how structural variations can influence biological activity and highlights potential avenues for further research.

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